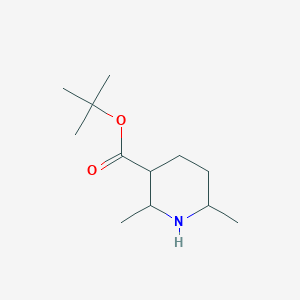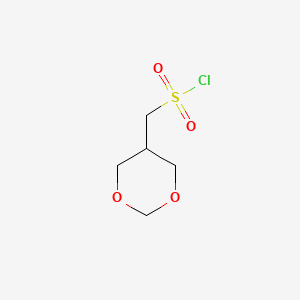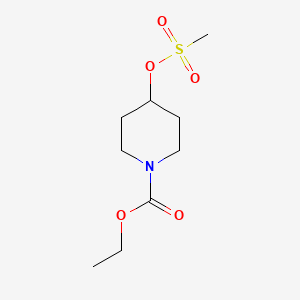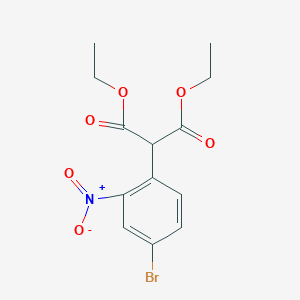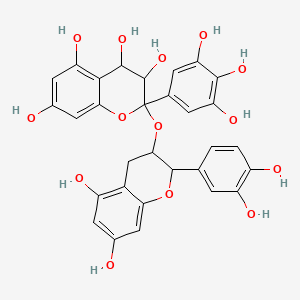
Prodelphiniline
Übersicht
Beschreibung
Prodelphiniline is a polymeric tannin composed of gallocatechin units. It is a type of proanthocyanidin that yields delphinidin upon depolymerization under oxidative conditions . This compound is naturally found in various plants, including grape skins, pomegranate peels, and green tea leaves .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prodelphiniline can be synthesized through the polymerization of gallocatechin units. The reaction typically involves oxidative conditions that facilitate the formation of polymeric chains. The process requires a controlled environment to ensure the proper formation of the polymer structure.
Industrial Production Methods: Industrial production of this compound involves the extraction of gallocatechin from natural sources such as grape skins and green tea leaves. The extracted gallocatechin is then subjected to oxidative polymerization to produce this compound. This method ensures a high yield of the compound while maintaining its structural integrity.
Types of Reactions:
Oxidation: this compound undergoes oxidation to yield delphinidin. This reaction is facilitated by oxidative agents and results in the breakdown of the polymeric structure.
Reduction: The compound can also undergo reduction reactions, although these are less common compared to oxidation.
Substitution: this compound can participate in substitution reactions where functional groups on the gallocatechin units are replaced by other groups.
Common Reagents and Conditions:
Oxidative Agents: Hydrogen peroxide, oxygen, and other oxidizing agents are commonly used in the oxidation of this compound.
Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired functional group replacement.
Major Products Formed:
Delphinidin: The primary product formed from the oxidation of this compound.
Reduced Forms: Various reduced forms of the compound can be obtained through reduction reactions.
Substituted Derivatives: Different substituted derivatives can be formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Prodelphiniline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying polymerization and depolymerization reactions.
Biology: this compound is studied for its antioxidant properties and its role in plant defense mechanisms.
Medicine: The compound has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: this compound is used in the food and beverage industry as a natural antioxidant and preservative.
Wirkmechanismus
Prodelphiniline exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative damage to cells and tissues. The compound also inhibits the activity of enzymes such as hyaluronidase, which plays a role in cancer metastasis . By inhibiting hyaluronidase, this compound reduces the degradation of hyaluronic acid, thereby preventing the spread of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Procyanidin: Another type of proanthocyanidin composed of catechin units. It also has antioxidant properties but differs in its polymeric structure.
Delphinidin: A monomeric anthocyanidin that is a product of prodelphiniline oxidation. It has similar antioxidant properties but lacks the polymeric structure.
Epigallocatechin: A monomeric flavonoid found in green tea. It shares similar antioxidant properties but differs in its chemical structure.
Uniqueness of this compound: this compound is unique due to its polymeric structure composed of gallocatechin units. This structure provides enhanced antioxidant properties compared to monomeric compounds. Additionally, its ability to yield delphinidin upon oxidation makes it a valuable compound for studying polymerization and depolymerization reactions.
Eigenschaften
IUPAC Name |
2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydrochromene-3,4,5,7-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O14/c31-13-6-17(34)15-10-24(28(42-22(15)8-13)11-1-2-16(33)18(35)3-11)44-30(12-4-20(37)26(39)21(38)5-12)29(41)27(40)25-19(36)7-14(32)9-23(25)43-30/h1-9,24,27-29,31-41H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQAVLCMUQMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C(=C6)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942169 | |
| Record name | 2-{[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl]oxy}-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20136-67-8 | |
| Record name | 2-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl)oxy)-2-(3,4,5-trihydroxyphenyl)chromane-3,4,5,7-tetrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020136678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodelphiniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl]oxy}-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide](/img/structure/B3049226.png)

![4-[(dimethylamino)methyl]-2-methoxyphenol](/img/structure/B3049228.png)

